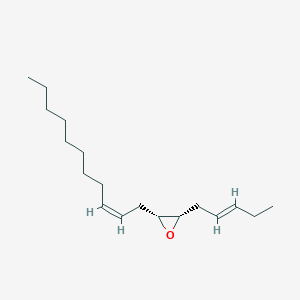
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers known for their high reactivity due to ring strain. The presence of both (E)- and (Z)-configured alkenyl chains adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher selectivity and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane involves its high reactivity due to ring strain. The oxirane ring can be readily opened by nucleophiles, leading to the formation of more stable products. This reactivity is exploited in various chemical and biological processes, where the compound acts as an intermediate or a reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-dodec-2-en-1-yl)oxirane
- (2S,3R)-2-((E)-Hex-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
Uniqueness
The uniqueness of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane lies in its specific stereochemistry and the presence of both (E)- and (Z)-configured alkenyl chains
Propriétés
Formule moléculaire |
C18H32O |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(2S,3R)-2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12-/t17-,18+/m0/s1 |
Clé InChI |
RSWYJAMVUDLFEQ-NHEWMAGESA-N |
SMILES isomérique |
CCCCCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C/CC |
SMILES canonique |
CCCCCCCCC=CCC1C(O1)CC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
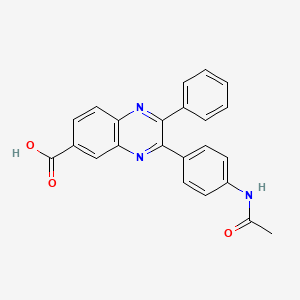


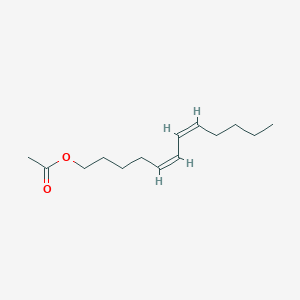
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
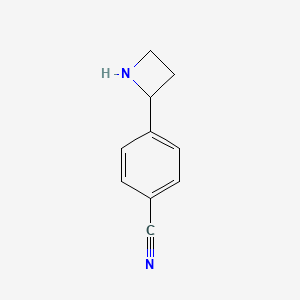
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)

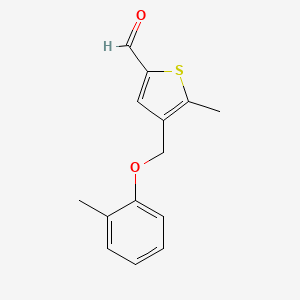
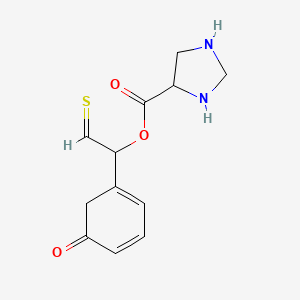
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
